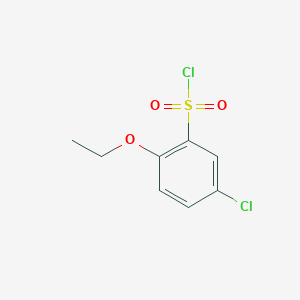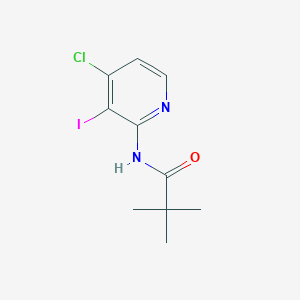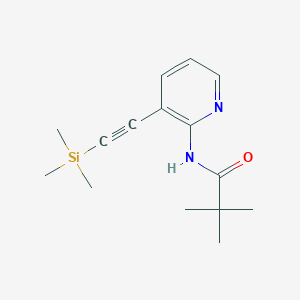![molecular formula C16H17FN2O4 B1345332 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1017384-80-3](/img/structure/B1345332.png)
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisoxazole ring substituted with a fluoro group, linked to a piperidine ring, which is further connected to a butanoic acid moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid typically involves multiple steps:
Formation of the Benzisoxazole Ring: The initial step involves the synthesis of the benzisoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Coupling Reactions: The benzisoxazole and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing high-throughput screening for catalyst optimization, and implementing robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanoic acid moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group on the benzisoxazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
科学研究应用
Chemistry
In chemistry, 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding affinities, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or pharmaceuticals with improved bioavailability.
作用机制
The mechanism of action of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzisoxazole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The fluoro group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The butanoic acid moiety can participate in ionic interactions with positively charged residues, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Shares the benzisoxazole and piperidine rings but lacks the butanoic acid moiety.
Paliperidone: Contains a similar benzisoxazole ring but has different substituents on the piperidine ring and additional functional groups.
Uniqueness
4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other compounds with similar core structures but lacking this functional group.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCZUKWKLGQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
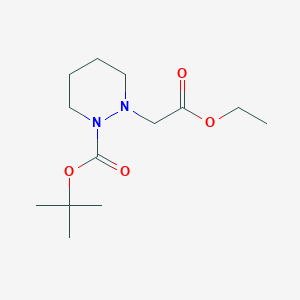
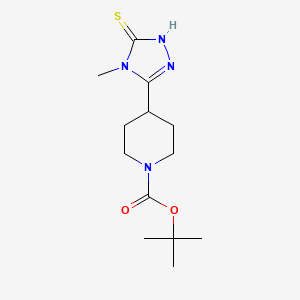
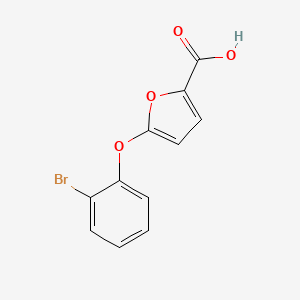

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)
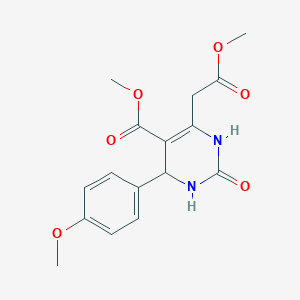


![ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1345262.png)
![Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate](/img/structure/B1345266.png)
